4,6-Dimethyl-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dimethyl-1,3-benzoxazol-5-amine is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-1,3-benzoxazol-5-amine typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of 2-aminophenol with 4,6-dimethyl-2-nitrobenzaldehyde in the presence of a reducing agent like sodium dithionite . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal nanoparticles or ionic liquids can be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoxazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
4,6-Dimethyl-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a similar structure but without the dimethyl and amine groups.
2-Aminobenzoxazole: Similar structure with an amino group at the 2-position.
4,6-Dimethylbenzoxazole: Lacks the amine group at the 5-position.
Uniqueness
4,6-Dimethyl-1,3-benzoxazol-5-amine is unique due to the presence of both dimethyl and amine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4,6-dimethyl-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-5-3-7-9(11-4-12-7)6(2)8(5)10/h3-4H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSWPPJSEIOBJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1N)C)N=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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